BDP TMR Alkyne: A Technical Guide for Advanced Research
BDP TMR Alkyne: A Technical Guide for Advanced Research
BDP TMR alkyne is a high-performance, borondipyrromethene-based fluorescent dye designed for the specific and efficient labeling of biomolecules.[1] It is characterized by its exceptional brightness, photostability, and a terminal alkyne group that enables covalent attachment to azide-modified molecules via copper-catalyzed click chemistry.[2][3] This technical guide provides an in-depth overview of its properties, applications, and a detailed protocol for its use in bio-conjugation, tailored for researchers, scientists, and drug development professionals.
Core Properties and Specifications
BDP TMR is a fluorophore specifically designed for the TAMRA (tetramethylrhodamine) channel.[1][2] A key advantage of BDP TMR alkyne is its high fluorescence quantum yield, which approaches unity, making it significantly brighter than traditional dyes like TAMRA. This property, combined with a relatively long excited-state lifetime, also makes it suitable for fluorescence polarization assays. The dye is hydrophobic but can be effectively used for labeling biomolecules in aqueous solutions, yielding water-soluble conjugates.
Physicochemical and Spectroscopic Data
The quantitative properties of BDP TMR alkyne are summarized below. These values are critical for experimental design, including the calculation of labeling efficiency and concentration measurements.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₄BF₂N₃O₂ | |
| Molecular Weight | 435.28 g/mol (or Da) | |
| CAS Number | 2006345-32-8 | |
| Appearance | Green-black crystals | |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | |
| Absorption Maximum (λ_abs_) | 545 nm | |
| Emission Maximum (λ_em_) | 570 nm | |
| Fluorescence Quantum Yield (Φ) | 0.95 | |
| Correction Factor (CF₂₆₀) | 0.16 | |
| Correction Factor (CF₂₈₀) | 0.16 | |
| Solubility | Good in DMSO, chlorinated organic solvents, and alcohols | |
| Storage Conditions | Store at -20°C in the dark; desiccate |
Mechanism of Action: Copper-Catalyzed Click Chemistry
The terminal alkyne group on the BDP TMR molecule is the key to its utility in bioconjugation. This group serves as a chemical handle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is highly specific, efficient, and biocompatible, allowing for the precise labeling of target molecules in complex biological mixtures.
The CuAAC reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified biomolecule (e.g., a protein, nucleic acid, or small molecule). The reaction is highly selective, as both alkyne and azide functional groups are virtually absent in native biological systems, thus preventing non-specific side reactions. This bioorthogonality ensures that labeling occurs only at the intended sites.
Figure 1. Conceptual workflow of the CuAAC (Click Chemistry) reaction.
Applications in Research and Development
BDP TMR alkyne is a versatile tool for a wide range of applications, primarily focused on fluorescently labeling and visualizing biomolecules. Its principal uses include:
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Oligonucleotide Labeling: For tracking DNA and RNA probes in various molecular biology assays.
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Protein and Peptide Labeling: To study protein localization, trafficking, and interactions within living cells.
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Amino Acid Sequencing: As a fluorescent tag for identifying amino acids.
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Cellular Imaging: Visualizing cellular components and processes with high sensitivity and resolution due to the dye's brightness.
The bioorthogonal nature of the click reaction allows these labeling procedures to be performed in complex environments, including cell lysates and even living organisms, with minimal disruption to native biological processes.
Figure 2. Logical relationship of BDP TMR Alkyne within bioorthogonal chemistry.
Experimental Protocol: Protein Labeling via CuAAC
This protocol provides a general guideline for conjugating BDP TMR alkyne to an azide-modified protein. Optimization may be required depending on the specific protein and experimental conditions. It is recommended to perform the reaction steps under an inert gas like argon or nitrogen to prevent the oxidation of the copper catalyst.
Required Materials:
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Azide-modified protein in an azide-free buffer (e.g., PBS).
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BDP TMR alkyne.
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Anhydrous DMSO.
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Catalyst Solution: 50 mM Ascorbic Acid in water (prepare fresh).
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Copper Source: 50 mM Copper(II) Sulfate (CuSO₄) in water.
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Protein Labeling Buffer: (Optional, protects proteins from reactive oxygen species).
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Purification column (e.g., size-exclusion chromatography) to remove excess dye.
Procedure:
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Prepare Stock Solutions:
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Dye Stock: Prepare a 10 mM stock solution of BDP TMR alkyne in anhydrous DMSO.
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Ascorbic Acid Stock: Prepare a 50 mM stock solution of ascorbic acid in deionized water. This solution oxidizes readily and should be made fresh for each experiment.
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Copper Sulfate Stock: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
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Determine Reaction Volumes:
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Calculate the required volume of each component. A typical starting point is a 3- to 10-fold molar excess of dye over the protein.
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The volume of the azide-modified protein solution should not exceed one-third of the total reaction volume.
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Reaction Assembly:
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In a microcentrifuge tube, add the azide-modified protein solution.
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If using, add the protein labeling buffer and vortex gently.
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Add the calculated volume of the 10 mM BDP TMR alkyne stock solution and vortex.
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Add the 50 mM ascorbic acid solution.
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Initiate the reaction by adding the 50 mM CuSO₄ solution. The ascorbic acid will reduce Cu(II) to the active Cu(I) catalyst in situ.
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Incubation:
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Purification:
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Separate the labeled protein from unreacted dye and catalyst components using size-exclusion chromatography or dialysis.
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Figure 3. Step-by-step workflow for protein conjugation using BDP TMR alkyne.
